molecular formula C13H17NO2 B1666891 Alminoprofen CAS No. 39718-89-3

Alminoprofen

Cat. No.: B1666891
CAS No.: 39718-89-3
M. Wt: 219.28 g/mol
InChI Key: FPHLBGOJWPEVME-UHFFFAOYSA-N
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Description

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of chemical substances. It is used primarily for its analgesic, anti-inflammatory, and antipyretic properties. This compound is known for its ability to alleviate pain and reduce inflammation, making it useful in the treatment of various inflammatory and rheumatic disorders .

Mechanism of Action

Target of Action

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Phospholipase A2 (PLA2) and Cyclooxygenase (COX) . These enzymes play crucial roles in the inflammatory response. PLA2 catalyzes the release of arachidonic acid from phospholipids, which is then metabolized by COX enzymes to produce prostaglandins, potent mediators of inflammation .

Mode of Action

This compound interacts with its targets (PLA2 and COX) by inhibiting their activities This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting PLA2 and COX, this compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.

Pharmacokinetics

As an nsaid, it is expected to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the drug’s bioavailability, efficacy, and potential for side effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can decrease the inflammatory response at the cellular level . This leads to a reduction in symptoms such as pain, swelling, and fever commonly associated with inflammatory conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, the patient’s physiological state, including liver and kidney function, can also impact the drug’s pharmacokinetics and overall effectiveness .

Biochemical Analysis

Biochemical Properties

Alminoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Additionally, this compound can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular redox balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes. This compound binds to the active site of COX-1 and COX-2, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain. Additionally, this compound may modulate the expression of genes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound may lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression . These temporal effects are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as gastrointestinal irritation, renal impairment, and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . The primary enzymes involved in this compound metabolism are cytochrome P450 enzymes, which catalyze the oxidation of this compound to its metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, such as albumin, which facilitates its distribution in the bloodstream . This compound is also distributed to various tissues, including the synovial fluid, where it exerts its anti-inflammatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with COX enzymes . This compound does not require specific targeting signals or post-translational modifications for its activity. Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alminoprofen involves several steps, starting with the reaction of p-fluoronitrobenzene and diethyl methylmalonate. The process includes the following steps :

    Initial Reaction:

    p-Fluoronitrobenzene and diethyl methylmalonate are reacted in the presence of an alkali, followed by hydrolysis.

    Esterification: The intermediate product is then esterified using thionyl chloride.

    Reduction: The esterified product undergoes reduction with a catalyst at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, pH adjustment, and concentration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Alminoprofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The reduction of this compound intermediates is a crucial step in its synthesis.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or nickel are used for reduction reactions.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its analgesic and anti-inflammatory properties .

Scientific Research Applications

Alminoprofen has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID belonging to the phenylpropionic acid class, used for similar therapeutic purposes.

    Naproxen: An NSAID with a similar mechanism of action, used to treat pain and inflammation.

    Ketoprofen: Another phenylpropionic acid derivative with analgesic and anti-inflammatory properties.

Uniqueness of Alminoprofen

This compound is unique in its specific chemical structure, where the isobutyl group of ibuprofen is replaced by a (2-methylprop-2-en-1-yl)amino group. This modification provides this compound with distinct pharmacological properties, including its specific interaction with COX enzymes and its efficacy in reducing inflammation and pain .

Properties

IUPAC Name

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLBGOJWPEVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865968
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39718-89-3
Record name Alminoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alminoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alminoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alminoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALMINOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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